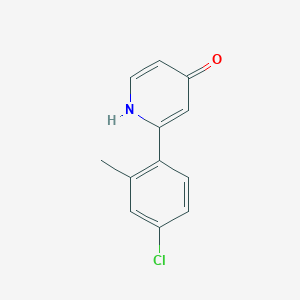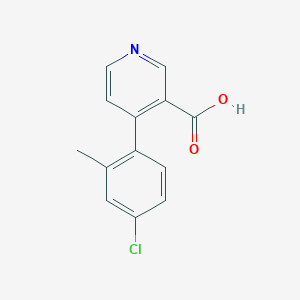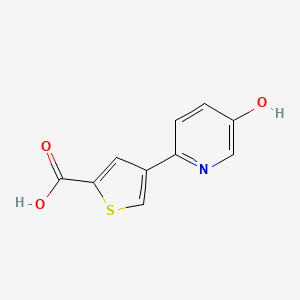
4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-hydroxyphenyl)nicotinic acid (CHNPA) is a phenolic acid derivative of nicotinic acid that has been studied for its potential health benefits. The compound is a powerful antioxidant, anti-inflammatory, and anti-cancer agent with a wide range of potential applications in the medical, cosmetic, and food industries.
作用機序
4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95% has been shown to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species (ROS), reducing inflammation, and inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest, apoptosis, and autophagy.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to improve cardiovascular health by reducing cholesterol levels and increasing nitric oxide production.
実験室実験の利点と制限
4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a potent antioxidant and anti-inflammatory agent, making it useful for studying the effects of oxidative stress and inflammation. However, 4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95% has some limitations for use in lab experiments. It is a relatively unstable compound, making it difficult to store and transport. It is also not as widely studied as other compounds, meaning there is still much to learn about its effects.
将来の方向性
There are many potential future directions for research on 4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95%. These include further studies on its potential health benefits, such as its ability to reduce oxidative stress and improve cardiovascular health. It could also be studied for its potential to reduce inflammation and inhibit the growth of cancer cells. Additionally, further research could be done on its mechanism of action and the effects of different concentrations and forms of the compound. Finally, further studies could be done on its stability and storage and transport requirements.
合成法
4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95% can be synthesized from 2-chloro-5-hydroxybenzoic acid and nicotinic acid. This is done by first reacting the two acids in aqueous solution with a base such as sodium hydroxide. The reaction produces a mixture of two products, the desired 4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95% and an unwanted byproduct. The byproduct can be removed by extraction with an organic solvent such as ethyl acetate. The desired 4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95% can then be isolated and purified by recrystallization.
科学的研究の応用
4-(2-Chloro-5-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential to reduce oxidative stress and improve cardiovascular health.
特性
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-11-2-1-7(15)5-9(11)8-3-4-14-6-10(8)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZBZPFFZSDXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=C(C=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692601 |
Source


|
| Record name | 4-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-33-3 |
Source


|
| Record name | 4-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6414724.png)
